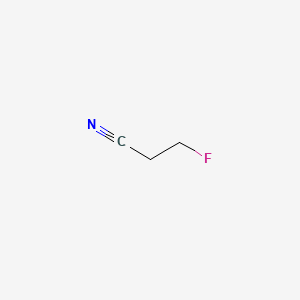

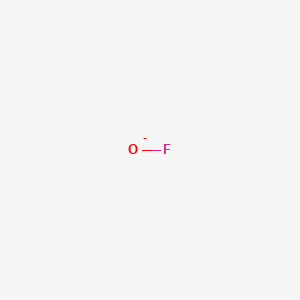

Propionitrile, 3-fluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionitrile, 3-fluoro-, also known as 3-Fluoropropionitrile, is a chemical compound that is widely used in scientific research applications. This compound has gained importance due to its unique properties and potential applications in various fields of research.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Propionitrile derivatives have been utilized in the synthesis of antitumor agents. For example, the reaction of 5-fluorouridine with propionyl bromide in acetonitrile leads to the production of 5-fluoro-2′-deoxyuridine (FUDR), an antitumor agent, showcasing the utility of propionitrile derivatives in pharmaceutical synthesis (Ozaki, Katakami, & Saneyoshi, 1977).

Materials Science Applications

In materials science, propionitrile is used in the fabrication of highly efficient gel-state dye-sensitized solar cells (DSSCs). Propionitrile-based electrolytes have been shown to improve the energy conversion efficiency and stability of gel-state DSSCs, illustrating its importance in the development of renewable energy technologies (Venkatesan, Hidayati, Liu, & Lee, 2016).

Chemical Synthesis and Sensing Applications

Propionitrile derivatives have been leveraged in the development of highly sensitive fluorescence "turn-on" indicators for anions in organic and aqueous media. This illustrates the versatility of propionitrile derivatives in chemical sensing applications, particularly for the detection of fluoride ions with significant selectivity and sensitivity (Sokkalingam & Lee, 2011).

Battery Technology

Propionitrile derivatives are explored in the context of lithium-ion battery technology, where 3-((Trimethylsilyl) oxy) propionitrile is used as a non-volatile solvent for electrolytes. This approach aims to enhance the safety and performance of lithium-ion batteries by offering an alternative to conventional volatile carbonate electrolytes (Pohl et al., 2015).

Environmental and Health Monitoring

The development of ratiometric fluorescence probes for the visual sensing of Zn2+ underlines the application of propionitrile derivatives in environmental and health monitoring. Such probes enable selective sensing of Zn2+ in aqueous solutions, facilitating the detection of this essential metal ion in biological and environmental samples (Ajayaghosh, Carol, & Sreejith, 2005).

properties

IUPAC Name |

3-fluoropropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FN/c4-2-1-3-5/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAVIHIGWASOOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198442 |

Source

|

| Record name | Propionitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

504-62-1 |

Source

|

| Record name | Propanenitrile, 3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionitrile, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the different conformations of 3-Fluoropropionitrile observed in the microwave spectrum, and what is their relative stability?

A1: The microwave spectrum reveals two distinct conformers of 3-Fluoropropionitrile: antiperiplanar and synclinal. [] The antiperiplanar conformer, where the F-C-C-C dihedral angle is 180°, is more stable than the synclinal conformer (F-C-C-C dihedral angle of 65°) by 1.4(5) kJ/mol. [] This suggests that the gauche effect, which favors gauche arrangements of polar bonds, plays a significant role in dictating the conformational preference in this molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1s)-1-[(2r)-6-Oxotetrahydro-2h-Pyran-2-Yl]undecyl Acetate](/img/structure/B1221727.png)

![Bicyclo[3.2.1]octane-2-carboxylic acid, 2-amino-](/img/structure/B1221738.png)